

# Application Notes and Protocols for Immunohistochemistry in Sitravatinib Malate-Treated Tumors

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Compound of Interest					
Compound Name:	Sitravatinib Malate				
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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Sitravatinib malate is a potent, orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that targets multiple key drivers of tumor growth, angiogenesis, and immunosuppression. [1][2] Its primary targets include the TAM family of receptors (Tyro3, AxI, MerTK), vascular endothelial growth factor receptor 2 (VEGFR2), c-Kit, MET, and RET.[1][2][3][4] By inhibiting these receptor tyrosine kinases (RTKs), sitravatinib disrupts the tumor microenvironment (TME), hinders the formation of new blood vessels that supply the tumor, and enhances the anti-tumor immune response.[5][6][7] This multi-pronged mechanism of action makes sitravatinib a promising therapeutic agent, particularly in combination with immune checkpoint inhibitors, for various solid tumors.[5][6][8]

These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of key biomarkers in tumor tissues treated with **sitravatinib malate**. The protocols are designed to enable researchers to assess the pharmacodynamic effects of sitravatinib on its intended targets and to characterize the resulting changes in the tumor microenvironment.

## **Principle of the Method**



Immunohistochemistry is a powerful technique used to visualize the distribution and abundance of specific proteins within the context of tissue architecture. This method involves the use of antibodies that specifically bind to the target antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The antibody-antigen interaction is then visualized using a chromogenic or fluorescent detection system.

In the context of sitravatinib treatment, IHC can be employed to:

- Assess target engagement: Evaluate the expression and phosphorylation status of sitravatinib's target receptors (e.g., Axl, MerTK, VEGFR2) before and after treatment.
- Characterize the tumor microenvironment: Analyze the infiltration and polarization of immune cells, such as tumor-associated macrophages (TAMs) and T lymphocytes, to understand the immunomodulatory effects of the drug.
- Identify potential biomarkers of response or resistance: Correlate the expression levels of specific proteins with clinical outcomes to guide patient selection and treatment strategies.

## **Featured Applications**

The following protocols are designed for the immunohistochemical analysis of key biomarkers relevant to the mechanism of action of sitravatinib in FFPE tumor tissues.

### **Data Presentation**

While specific quantitative data from clinical trials detailing pre- and post-sitravatinib treatment IHC scores are not extensively available in the public domain, the following table illustrates how such data could be presented. The values are hypothetical and intended for demonstrative purposes.

Table 1: Illustrative Quantitative Immunohistochemistry (IHC) Analysis of Biomarkers in Sitravatinib-Treated Tumors



Biomarker	Pre-Treatment (Mean H-Score ± SD)	Post- Treatment (Mean H-Score ± SD)	Fold Change	Putative Biological Effect
p-Axl (Y702)	150 ± 45	50 ± 20	-3.0	Inhibition of Axl signaling
p-MerTK (Y749)	120 ± 30	40 ± 15	-3.0	Inhibition of MerTK signaling
VEGFR2	180 ± 55	170 ± 50	-1.1	Minimal change in total protein
CD68	200 ± 60	190 ± 55	-1.1	Overall macrophage marker
CD163 (M2 TAM)	160 ± 40	80 ± 25	-2.0	Shift from M2 to M1 phenotype
CD8	50 ± 15	100 ± 30	+2.0	Increased cytotoxic T-cell infiltration

H-Score is calculated as:  $(1 \times \% \text{ of weakly stained cells}) + (2 \times \% \text{ of moderately stained cells}) + (3 \times \% \text{ of strongly stained cells}), with a range of 0-300.$ 

## **Experimental Protocols**

# I. Multiplex Immunohistochemistry (mIHC) for Tumor Microenvironment Profiling

This protocol allows for the simultaneous detection of multiple markers to provide spatial context of different immune cell populations within the tumor microenvironment.

- 1. Specimen Preparation:
- Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm thick) mounted on charged slides.

## Methodological & Application





• Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

#### 2. Antigen Retrieval:

• Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath in a citrate-based buffer (pH 6.0) or EDTA-based buffer (pH 9.0) at 95-100°C for 20-30 minutes. The choice of buffer depends on the primary antibodies being used.

#### 3. Staining Procedure (Sequential):

- Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., TBS-T).
- Protein Block: Incubate with a protein blocking solution (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.
- Primary Antibody (1st Marker): Incubate with the first primary antibody (e.g., anti-CD68) at its optimal dilution overnight at 4°C.
- Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
- Signal Amplification (Tyramide Signal Amplification TSA): Incubate with a fluorescently labeled tyramide reagent (e.g., Opal™) for 5-10 minutes.
- Antibody Stripping: Perform another round of HIER to remove the primary and secondary antibodies from the previous step, while the fluorescent signal remains covalently bound.
- Repeat for Subsequent Markers: Repeat steps 3.3 to 3.7 for each subsequent primary antibody (e.g., anti-CD163, anti-CD8), using a different fluorescently labeled tyramide for each.

#### 4. Counterstaining and Mounting:

- · Counterstain nuclei with DAPI.
- Mount with a fluorescent mounting medium.

#### 5. Imaging and Analysis:

- Acquire images using a multispectral imaging system.
- Use image analysis software to unmix the fluorescent signals and quantify the expression and co-localization of the different markers.



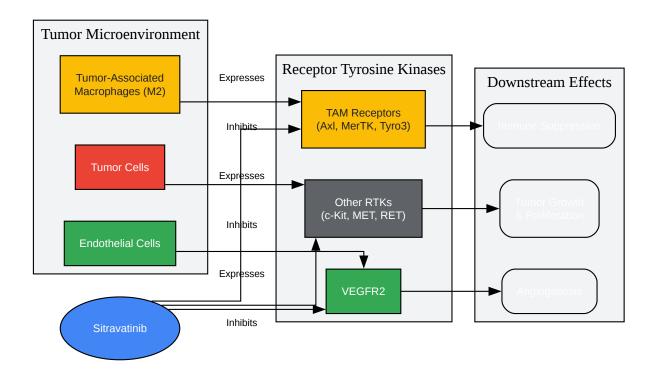
# II. Single-Plex Chromogenic Immunohistochemistry for Target Receptors

This protocol is for the detection of a single target, such as VEGFR2 or Axl.

- 1. Specimen Preparation and Antigen Retrieval:
- Follow steps 1 and 2 from the mIHC protocol.
- 2. Staining Procedure:
- Peroxidase and Protein Block: Follow steps 3.1 and 3.2 from the mIHC protocol.
- Primary Antibody: Incubate with the primary antibody (e.g., anti-VEGFR2, anti-Axl, anti-MerTK) at its optimal dilution overnight at 4°C.
- Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
- Detection: Incubate with a DAB (3,3'-Diaminobenzidine) substrate kit until the desired stain intensity develops.
- Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
- 3. Dehydration and Mounting:
- Dehydrate the sections through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.
- 4. Analysis:
- Staining intensity and the percentage of positive cells can be semi-quantitatively assessed using the H-score method.

## **Visualization of Signaling Pathways and Workflows**

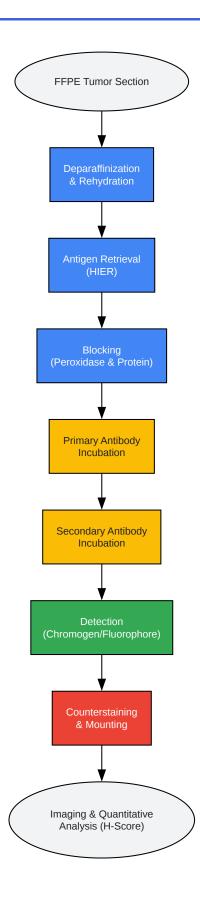




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**Figure 1:** Sitravatinib's multi-targeted mechanism of action.





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